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2-methyl-2h-1,2,3-triazole-4-carboxamide

Cat. No.: B2919399
CAS No.: 612511-64-5
M. Wt: 126.119
InChI Key: SFHHYCRVXXYFJD-UHFFFAOYSA-N
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Description

Significance of the 1,2,3-Triazole Scaffold in Chemical Biology and Medicinal Chemistry

The 1,2,3-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif has become a cornerstone in medicinal chemistry and chemical biology for several compelling reasons. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible. researchgate.net

The 1,2,3-triazole ring is not merely a passive linker; it is a functional unit with a unique set of properties that make it an attractive component in the design of bioactive molecules. It is a stable aromatic system, resistant to metabolic degradation, hydrolysis, and oxidation or reduction, which contributes to the improved pharmacokinetic profiles of drug candidates. researchgate.net Furthermore, the triazole ring possesses a significant dipole moment and can act as a hydrogen bond acceptor, enabling it to participate in various biological interactions. nih.gov

Derivatives of 1,2,3-triazole have been reported to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties. researchgate.netnih.gov The versatility of the triazole scaffold allows for the creation of diverse molecular architectures, and its ability to mimic a peptide bond has made it a valuable tool in the development of peptidomimetics. Several FDA-approved drugs incorporate the 1,2,3-triazole moiety, underscoring its therapeutic relevance.

Overview of 2-Methyl-2H-1,2,3-triazole-4-carboxamide as a Research Target

While the broader class of 1,2,3-triazole-4-carboxamides has been the subject of considerable research, specific investigations into "this compound" are less prevalent in publicly available literature. This particular compound is an isomer of the more commonly studied N1-methylated triazoles. The position of the methyl group on the triazole ring can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets.

The synthesis of the closely related precursor, methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, has been described, suggesting a potential synthetic pathway to the target carboxamide via amination of the ester. The study of this specific N2-methylated isomer is of academic interest to understand the structure-activity relationships (SAR) within this class of compounds. The carboxamide functional group is a key feature in many biologically active molecules, known for its ability to form hydrogen bonds and its presence in numerous approved drugs. The combination of the 1,2,3-triazole ring and the carboxamide group in "this compound" makes it a compelling, albeit underexplored, target for chemical and biological investigation.

Scope and Objectives of Academic Research on this compound

Given the limited specific research on "this compound," the scope of academic research can be inferred from studies on analogous compounds. The primary objectives for investigating this molecule would likely include:

Synthesis and Characterization: Developing efficient and regioselective synthetic routes to obtain the pure 2-methyl-2H isomer and fully characterizing its chemical and physical properties.

Comparative Biological Evaluation: Screening "this compound" and its derivatives for a range of biological activities, such as anticancer, antifungal, and antibacterial properties, and comparing its efficacy to other N-methylated isomers and related 1,2,3-triazole-4-carboxamides. mdpi.com

Structure-Activity Relationship (SAR) Studies: Investigating how the N2-methylation pattern influences the biological activity and elucidating the key structural features required for potency and selectivity.

Computational and Mechanistic Studies: Employing molecular modeling and other computational tools to predict the binding modes of this compound with potential biological targets and to understand the mechanism of action at a molecular level.

The overarching goal of such research would be to expand the chemical space of bioactive 1,2,3-triazoles and to determine if this specific isomeric scaffold offers any advantages in terms of therapeutic potential or pharmacokinetic properties over more well-studied analogues.

Detailed Research Findings

As direct research on "this compound" is not extensively documented, this section presents findings from closely related 1,2,3-triazole-4-carboxamide derivatives to highlight the potential areas of interest for the subject compound.

Derivative ClassReported Biological ActivityKey Findings
Benzylic 1,2,3-triazole-4-carboxamidesAntifungalCertain derivatives showed potent activity against various fungal strains, with some exhibiting better efficacy than the reference drug itraconazole. mdpi.com
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamidesAnticancerDemonstrated selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. nih.gov
1,2,3-triazole-4-carboxamide hybridsAnticancerNovel derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, with some compounds showing significant activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O B2919399 2-methyl-2h-1,2,3-triazole-4-carboxamide CAS No. 612511-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-8-6-2-3(7-8)4(5)9/h2H,1H3,(H2,5,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHHYCRVXXYFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 2h 1,2,3 Triazole 4 Carboxamide and Its Analogues

Click Chemistry Approaches to 1,2,3-Triazole Core Synthesis

The advent of "click chemistry" has revolutionized the synthesis of 1,2,3-triazoles, with the azide-alkyne cycloaddition being a cornerstone reaction. These methods offer high yields, mild reaction conditions, and exceptional regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. While this method is highly efficient, it does not directly yield the 2,4-disubstituted pattern of 2-methyl-2H-1,2,3-triazole-4-carboxamide. However, it is a crucial first step in multi-step syntheses where a 1H-1,2,3-triazole-4-carboxamide is first formed and subsequently alkylated.

The general CuAAC reaction involves the coupling of a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst. For the synthesis of a precursor to the target molecule, this would typically involve the reaction of an appropriate propiolamide (B17871) with an azide. The subsequent N-alkylation of the resulting 1H-1,2,3-triazole-4-carboxamide often leads to a mixture of N1 and N2 isomers, with the N1 isomer frequently being the major product. Achieving selectivity for the N2 position often requires careful selection of alkylating agents and reaction conditions.

CatalystAlkyne SubstrateAzide SubstrateSolventTemperature (°C)Yield (%)Reference
CuI/DIPEAPhenylpropiolamideBenzyl (B1604629) AzideDMF25>95[Generic CuAAC conditions]
CuSO₄·5H₂O/Sodium AscorbatePropiolamideMethyl AzidetBuOH/H₂O25>90[Generic CuAAC conditions]

This table represents typical conditions for the synthesis of 1,4-disubstituted 1,2,3-triazole-4-carboxamides, which are precursors to N2-alkylated analogues.

One notable approach to circumvent the regioselectivity issue in direct cycloadditions involves a three-component reaction. For instance, the copper(I)-catalyzed reaction of alkynes, sodium azide, and formaldehyde (B43269) can yield 2-hydroxymethyl-2H-1,2,3-triazoles. unisi.it This intermediate can then be further functionalized.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically yields 1,5-disubstituted 1,2,3-triazoles. Therefore, for the synthesis of 4-carboxamide derivatives, this method is not the preferred route to the 2,4-disubstituted target molecule. However, it is an important tool in the broader context of triazole synthesis, offering complementary regioselectivity to the copper-catalyzed methods. The reaction is catalyzed by ruthenium complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)].

While not directly applicable to the synthesis of the title compound, the RuAAC methodology has been instrumental in the preparation of various triazole-containing peptidomimetics and other biologically active scaffolds. unisi.it

Palladium/Copper Bimetallic Catalysis in Triazole Formation

A three-component reaction employing a palladium/copper bimetallic catalyst system has been developed for the synthesis of 2-allyl-substituted-1,2,3-triazoles. nih.gov This reaction involves the coupling of terminal alkynes, allyl methyl carbonate, and trimethylsilyl (B98337) azide (TMSN₃). The reaction proceeds in a solvent such as ethyl acetate (B1210297) at elevated temperatures. While this method provides a route to N2-substituted triazoles, the use of an allyl group necessitates a subsequent deallylation step if a different or no substituent is desired at the N2 position. This approach highlights the utility of multi-component strategies in achieving specific substitution patterns on the triazole ring.

Multi-Component Reactions for 1,2,3-Triazole-4-carboxamide Scaffold Construction

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the construction of complex molecules in a single step, avoiding the isolation of intermediates. Several MCRs have been developed for the synthesis of 1,2,3-triazole-4-carboxamides.

One such approach involves a one-pot, three-component reaction of chalcones, sodium azide, and halogenated aromatics, catalyzed by cuprous oxide, to selectively prepare N2-substituted-1,2,3-triazoles with yields as high as 98%. frontiersin.orgnih.gov This method provides a direct entry to the desired 2,4-disubstituted triazole core.

Another notable multi-component synthesis involves the reaction of terminal alkynes, sodium azide, and formaldehyde, catalyzed by copper, to produce 2-hydroxymethyl-2H-1,2,3-triazoles. frontiersin.orgnih.gov These intermediates can then be further elaborated to introduce the desired carboxamide functionality at the 4-position and modify the N2-substituent. This approach has been shown to be efficient, with yields ranging from 67% to 95% at room temperature. frontiersin.orgnih.gov

Nitrogen Source Variations in Triazole Synthesis

The choice of the nitrogen source is a critical parameter in the synthesis of 1,2,3-triazoles, influencing the reaction conditions and the types of substrates that can be employed.

Sodium Azide Mediated Synthesis

Sodium azide (NaN₃) is a common and cost-effective source of the azide moiety in the synthesis of 1,2,3-triazoles. It is frequently used in both CuAAC and multi-component reactions. In the context of synthesizing this compound, sodium azide would typically be used in a cycloaddition reaction to form the triazole ring, followed by N-methylation.

For instance, in a one-pot synthesis of 1,2,3-triazole-4-carboxamides, an azide-enolate cycloaddition between a benzyl azide and a β-ketonitrile can be followed by in situ hydrolysis of the resulting nitrile to the carboxamide. scielo.org.mx While this example uses an organic azide, similar transformations can be envisioned starting from sodium azide and an appropriate organic halide to generate the organic azide in situ.

Catalyst/PromoterStarting MaterialsSolventTemperature (°C)Yield (%)Reference
DBU/t-BuOKBenzyl Azide, β-ketonitrilet-BuOH70 then RT65-82 scielo.org.mx
CuBrAlkyne, Sodium AzideVarious0-70up to 91 frontiersin.org

This table illustrates the use of sodium azide in the synthesis of 1,2,3-triazole carboxamide analogues, either directly or through in situ generation of an organic azide.

Hydrazine-Based Cyclizations

The use of hydrazine (B178648) and its derivatives is a notable strategy for the formation of the 1,2,3-triazole ring. These methods often involve the cyclization of linear precursors that already contain the requisite nitrogen atoms. One established protocol involves the oxidative cyclization of hydrazones. For instance, the synthesis of symmetric N2-substituted 1,2,3-triazoles has been achieved through the oxidative cyclization of aryl-hydrazones, although this method is often limited to the synthesis of 2-aryl-substituted derivatives. researchgate.net

A more versatile approach involves the cyclization of α-hydrazono-nitriles, which can lead to the formation of 5-amino-1,2,3-triazoles. researchgate.net Additionally, the condensation of α,α-dichlorotosyl hydrazones with primary amines provides a pathway to N1-substituted-1,2,3-triazoles. frontiersin.org While these methods highlight the utility of hydrazine-derived precursors, the direct synthesis of 2-alkyl-substituted triazoles often requires alternative strategies. A nonmetal-mediated three-component reaction of anilines, aromatic ketones, and 4-methylbenzenesulfonohydrazide (B56588) has been reported to yield 1,4-disubstituted-1,2,3-triazoles, showcasing a different application of hydrazine derivatives in triazole synthesis. frontiersin.org

Trimethylsilyl Azide (TMSN3) Applications

Trimethylsilyl azide (TMSN₃) serves as a versatile and safer alternative to other azide sources, such as sodium azide, in the synthesis of 1,2,3-triazoles. nih.gov Its application is prominent in [3+2] cycloaddition reactions with various unsaturated systems. A notable example is the palladium/copper bimetallic catalyzed three-component reaction of alkynes, allyl methyl carbonate, and TMSN₃, which yields 2-allyl-substituted-1,2,3-triazoles. nih.govscispace.com

Furthermore, the regioselective synthesis of 2,4-disubstituted-1,2,3-triazoles can be achieved through a copper-catalyzed three-component reaction of alkynes, TMSN₃, and ethers. frontiersin.org In this reaction, the choice of catalyst and reaction conditions can influence the regioselectivity, allowing for the controlled formation of either 1,4- or 2,4-disubstituted products. Another approach involves the tetrabutylammonium (B224687) fluoride (B91410) (TBAF) catalyzed cycloaddition of TMSN₃ to electron-poor olefins, which provides a solvent-free method for the synthesis of 4-aryl-5-cyano- or 4-aryl-5-carbethoxy-NH-1,2,3-triazoles in good to excellent yields. rsc.org

Regioselective Synthesis of 2-Substituted-2H-1,2,3-triazoles

The synthesis of 2-substituted-2H-1,2,3-triazoles is a significant challenge due to the potential for substitution at the N1, N2, or N3 positions of the triazole ring. Consequently, the development of regioselective methods is of paramount importance.

Alkylation Strategies for N2-Substitution of 1,2,3-Triazoles

Direct alkylation of a pre-formed NH-1,2,3-triazole ring is a common strategy for introducing substituents onto the nitrogen atoms. However, this approach often leads to a mixture of N1 and N2-substituted isomers. researchgate.net The regioselectivity of the alkylation is influenced by several factors, including the nature of the electrophile, the solvent, the base, and the substituents already present on the triazole ring. researchgate.net Generally, N2-substituted 1,2,3-triazoles are thermodynamically more stable, while N1 alkylation may occur faster due to higher electron density. researchgate.net

A specific and highly relevant example is the methylation of methyl 1H-1,2,3-triazole-4-carboxylate. In this procedure, the starting triazole is treated with methyl iodide in the presence of potassium carbonate in dry dimethylformamide (DMF). This reaction yields a mixture of three isomers, including the desired methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, which can then be separated by column chromatography. nih.gov

To improve regioselectivity, strategies have been developed that favor N2-substitution. The presence of bulky substituents at the C4 and C5 positions of the triazole ring can sterically hinder attack at the N1 and N3 positions, thereby directing alkylation to the N2 position. researchgate.net

Alkylation of Methyl 1H-1,2,3-triazole-4-carboxylate
ReactantsReagentsSolventConditionsProductsReference
Methyl 1H-1,2,3-triazole-4-carboxylate, Methyl iodideK₂CO₃DMF273 K to room temperatureMixture of N1, N2, and N3-methylated isomers nih.gov

Rearrangement Reactions for 2H-1,2,3-Triazole Formation

Rearrangement reactions provide an elegant and often highly regioselective route to 2H-1,2,3-triazoles. Among these, the Dimroth and Boulton-Katritzky rearrangements are particularly noteworthy.

The Dimroth rearrangement is a well-established process for 1,2,3-triazoles, involving the translocation of endocyclic and exocyclic nitrogen atoms through a ring-opening, ring-closing mechanism. rsc.orgwikipedia.org This rearrangement can be catalyzed by heat or acid and has been utilized to synthesize a variety of complex nitrogen-rich heterocyclic compounds from 1,2,3-triazole precursors. rsc.orgrsc.org

The Boulton-Katritzky rearrangement is another powerful tool for the synthesis of 2-substituted 1,2,3-triazoles. This reaction typically involves the rearrangement of hydrazones of certain five-membered heterocycles, such as 1,2,4-oxadiazoles, in the presence of acid or base. beilstein-journals.orgnih.gov A general method involves the formation of a hydrazone, which then undergoes a base-promoted intramolecular recyclization, accompanied by the opening of the initial heterocyclic ring and the formation of a new N-N bond, to yield the 2-substituted 1,2,3-triazole. beilstein-journals.orgnih.govresearchgate.net This approach has been successfully applied to the synthesis of 1,2,3-triazoles bearing an amide fragment. beilstein-journals.orgnih.gov

Rearrangement Reactions for 2H-1,2,3-Triazole Synthesis
Rearrangement TypeTypical Starting MaterialKey TransformationProductReference
Dimroth RearrangementSubstituted 1,2,3-triazoles (e.g., 5-amino-1,2,3-triazoles)Translocation of endo- and exocyclic nitrogen atoms via ring-opening/ring-closingIsomeric 1,2,3-triazoles rsc.orgwikipedia.org
Boulton-Katritzky RearrangementHydrazones of 1,2,4-oxadiazoles or pyrano[2,3-d]isoxazolonesBase- or acid-catalyzed recyclization of a hydrazone intermediate2-Substituted 1,2,3-triazoles (often with an amide or other functional group) beilstein-journals.orgnih.gov

Functional Group Interconversions Leading to Carboxamide Moiety

The final step in the synthesis of this compound often involves the conversion of a precursor functional group, such as a nitrile or an ester, into the desired carboxamide.

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile group at the C4 position of the 2-methyl-2H-1,2,3-triazole ring is a direct method for the synthesis of the corresponding carboxamide. The selective hydrolysis of nitriles to primary amides can be challenging, as the reaction can often proceed to the carboxylic acid. However, controlled conditions can be employed to favor the formation of the amide.

Carboxylic Acid and Ester Derivatization

A common and effective strategy for synthesizing 1,2,3-triazole-4-carboxamides involves the derivatization of a pre-formed triazole carboxylic acid or its corresponding ester. This approach allows for the late-stage introduction of the amide group, providing flexibility in generating a diverse range of analogues.

The initial step often involves the synthesis of a triazole ester, such as methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. This can be achieved through the methylation of a precursor like methyl 1H-1,2,3-triazole-4-carboxylate. A study detailed the methylation using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dry dimethylformamide (DMF). nih.gov This reaction typically yields a mixture of N1 and N2 methylated isomers, which can be separated by column chromatography. nih.gov

Table 1: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate nih.gov
Starting MaterialReagentsSolventTemperatureTimeProduct
Methyl 1H-1,2,3-triazole-4-carboxylateK₂CO₃, Methyl iodideDMF273 K to RT>1 hrMethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

Once the ester is obtained, it can be converted into the target carboxamide. A widely used method for this transformation is ammonolysis, where the ester is treated with ammonia (B1221849). For instance, methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate has been successfully converted to 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide by dissolving it in a 10 M solution of ammonia in methanol (B129727) and stirring at room temperature until the reaction is complete. mdpi.com Although this example pertains to a 1,2,4-triazole (B32235) isomer, the fundamental reaction is directly applicable to 1,2,3-triazole esters.

Alternatively, amides can be synthesized directly from esters and various amines under neutral conditions, often accelerated by microwave irradiation, which avoids harsh reagents and can significantly reduce reaction times. researchgate.net Another approach involves using organoaluminium reagents, where an aluminium complex, prepared in situ from trimethylaluminium and a desired amine, reacts with the triazole carboxylate to yield the corresponding carboxamide. researchgate.net

Research on analogues has also demonstrated the synthesis of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives, which serve as precursors for further derivatization to obtain various bioactive compounds. researchgate.net This highlights the utility of the carboxylic acid functional group as a key handle for building molecular complexity.

Advanced Synthetic Techniques and Process Optimization

To improve efficiency, safety, and scalability, advanced synthetic techniques have been applied to the synthesis of triazoles. One-pot procedures and continuous flow chemistry represent two significant areas of process optimization that minimize intermediate handling, reduce waste, and allow for safer operating conditions.

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer substantial advantages in terms of time, resource efficiency, and yield. Several one-pot methods have been developed for the synthesis of 1,2,3-triazoles and their carboxamide derivatives.

A notable example is the one-pot synthesis of 1,2,3-triazole-4-carboxamides from β-ketonitriles and benzyl azides. scielo.org.mx This procedure involves a 1,3-dipolar cycloaddition promoted by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), followed by in-situ hydrolysis of the resulting 5-nitrile substituted triazole intermediate with potassium tert-butoxide (t-BuOK) to yield the final carboxamide. scielo.org.mx This method efficiently constructs the triazole ring and the carboxamide functional group in a single sequence.

Table 2: One-Pot Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carboxamide Analogues scielo.org.mx
StepReagentsSolventTemperatureTime
1. CycloadditionBenzyl azide, β-ketonitrile, DBUAnhydrous t-BuOH70 °C24 h
2. Hydrolysist-BuOKAnhydrous t-BuOHRoom Temperature10 h

Multi-component reactions (MCRs) are a powerful subset of one-pot procedures. An efficient three-component synthesis for 2-hydroxymethyl-2H-1,2,3-triazoles has been reported, involving the copper-catalyzed cycloaddition of a terminal alkyne, sodium azide (NaN₃), and formaldehyde. nih.govscispace.com This reaction proceeds at room temperature in 1,4-dioxane (B91453) with acetic acid as an additive, producing N2-substituted triazoles with yields ranging from 67% to 95%. nih.govscispace.com The resulting hydroxymethyl group can be a synthetic handle for further conversion to a carboxamide.

Furthermore, novel catalyst systems are being explored to facilitate these reactions. A copper-free bimetallic catalyst based on Ag-Zn nanoheterostructures has been developed for the one-pot, multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. rsc.org Another method employs copper(I) iodide to catalyze a one-pot reaction between terminal alkynes and azides, which can be trapped with an electrophile to create 1,4,5-trisubstituted-1,2,3-triazoles. organic-chemistry.org These approaches demonstrate the ongoing innovation in creating complex triazole structures through streamlined, one-pot methodologies.

Flow chemistry, or continuous-flow processing, has emerged as a superior alternative to traditional batch synthesis for many chemical transformations, including the synthesis of 1,2,3-triazoles. rsc.orgresearchgate.net This technology offers significant improvements in safety, particularly when handling potentially explosive intermediates like organic azides. researchgate.net Other benefits include precise control over reaction parameters, enhanced heat and mass transfer, and simplified scale-up. rsc.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of triazole synthesis, has been successfully adapted to flow systems. A robust protocol utilizes a heterogeneous copper-on-charcoal (Cu/C) catalyst packed into a column. nih.govrsc.org A solution containing the azide and alkyne is passed through the heated column, leading to the rapid and efficient formation of the 1,4-disubstituted 1,2,3-triazole. nih.gov This methodology was effectively applied to the synthesis of Rufinamide, an antiepileptic agent that is structurally an N-substituted 1,2,3-triazole-4-carboxamide, which was obtained in a 96% isolated yield. nih.govrsc.org

Table 3: Representative Conditions for Cu/C-Catalyzed Flow Synthesis of 1,2,3-Triazoles nih.gov
AzideAlkyneSolventTemperatureResidence TimeYield
Phenyl azidePhenylacetyleneDCM110 °C~129 s>99%
Benzyl azidePhenylacetyleneDCM110 °C~129 s>99%
Phenyl azide1-HeptyneDCM110 °C~129 s>99%
2,6-Difluorobenzyl azidePropiolamideAcetonitrile100 °C~258 s96%

The use of heterogeneous catalysts like Cu/C in flow reactors is particularly advantageous as it simplifies product purification by eliminating the need to remove residual copper from the reaction mixture, a common issue in batch CuAAC reactions. nih.gov The system's robustness has been demonstrated in extended runs, showing no significant drop in conversion or yield over 24 hours. nih.gov

Flow chemistry also enables the synthesis of more complex structures, such as macrocyclic triazoles, which are challenging to produce in batch due to competing oligomerization reactions. akjournals.com By employing homogeneous copper catalysis under continuous-flow conditions, a variety of 11- to 26-membered macrocycles containing a triazole unit have been synthesized in good to excellent yields at relatively high concentrations. akjournals.com These advanced applications underscore the versatility and power of flow chemistry as a tool for process optimization in modern triazole synthesis. rsc.orgresearchgate.net

Structure Activity Relationship Sar and Structural Modification Studies of 2 Methyl 2h 1,2,3 Triazole 4 Carboxamide Derivatives

Design Principles for Triazole-Based Scaffolds

The 1,2,3-triazole moiety is considered a "privileged structure" in drug discovery, frequently utilized due to a combination of favorable characteristics. researchgate.netcornell.edu A primary design principle is its high degree of stability; the triazole ring is resistant to hydrolytic, oxidative, and reductive conditions, which enhances the pharmacokinetic profile of drug candidates. cornell.eduunimore.it

Furthermore, the structural features of the 1,2,3-triazole ring allow it to act as a versatile scaffold. researchgate.net The nitrogen atoms in the ring can function as hydrogen bond acceptors, while the C-H bond on the ring can act as a hydrogen bond donor, enabling it to interact effectively with biological targets. researchgate.netunimore.it Its planarity and dipole moment are other key features that medicinal chemists exploit. nih.gov The synthetic accessibility of 1,2,3-triazoles, particularly through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," makes this scaffold ideal for creating large libraries of compounds for high-throughput screening and rapid structure-activity relationship (SAR) exploration. tandfonline.comresearchgate.netnih.gov

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of 1,2,3-triazole derivatives is highly dependent on the substitution pattern on the triazole ring and the nature of the substituents. nih.gov The positional arrangement of substituents, particularly in disubstituted triazoles, creates distinct isomers (e.g., 1,4-disubstituted vs. 1,5-disubstituted) that can have profoundly different biological effects.

The nature of the substituents also plays a crucial role. In a series of conformationally flexible tetrahydroisoquinolinyl 1H- unimore.itnih.govnih.govtriazole 4-carboxamide analogues developed as σ₂ receptor ligands, substitutions at the 1-position of the triazole ring significantly influenced binding affinity and selectivity. nih.gov For instance, introducing methoxy (B1213986) phenyl groups at this position led to a dramatic increase in affinity for the σ₂ receptor compared to the unsubstituted analogue. nih.gov A clear trend was observed where the position of the methoxy group on the phenyl ring dictated the binding affinity, with the ortho-substituted analogue showing the highest affinity. nih.gov

Compound AnalogueSubstituent at 1-position of Triazole Ringσ₂ Receptor Affinity (Kᵢ, nM)Reference
Unsubstituted Analogue (26)H1023 nih.gov
Methoxy Phenyl Analogue (24d)o-methoxy phenyl1.5 nih.gov
Methoxy Phenyl Analogue (24e)m-methoxy phenyl3.0 nih.gov
Methoxy Phenyl Analogue (24f)p-methoxy phenyl5.5 nih.gov
Methoxy Benzyl (B1604629) Analogue (39c)p-methoxy benzyl5.0 nih.gov
Methoxy Benzyl Analogue (39a)o-methoxy benzyl9.7 nih.gov
Methoxy Benzyl Analogue (39b)m-methoxy benzyl10.7 nih.gov

Bioisosteric Replacements Involving the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring is an effective bioisostere of the amide bond due to similarities in size, planarity, and polarity. nih.gov A crucial advantage of this replacement is the enhanced metabolic stability of the resulting compound, as the triazole ring is not susceptible to cleavage by amidases. unimore.itnih.gov

The substitution pattern on the triazole ring determines which amide bond conformation it mimics. nih.govnih.gov

1,4-disubstituted 1,2,3-triazoles are considered effective mimics of trans-amide bonds. unimore.itnih.gov

1,5-disubstituted 1,2,3-triazoles serve as bioisosteres for the less common cis-amide bonds. nih.govnih.gov

This bioisosteric replacement has been successfully applied to improve the pharmacological properties of various compounds. digitellinc.comnih.gov For example, replacing an amide bond with a 1,2,3-triazole in the anticancer drug imatinib (B729) resulted in an analogue with a more potent IC₅₀ value (0.03 µM vs. 0.38 µM for the parent drug). nih.gov This strategy can lead to compounds with superior efficacy and diminished toxicity. nih.gov

While the 1,2,3-triazole is a popular amide bioisostere, other five-membered heterocycles like oxadiazoles (B1248032) and tetrazoles are also used for this purpose. nih.govnih.gov The choice of bioisostere is critical, as it can significantly impact biological activity.

In the development of GPR88 agonists, various azoles were evaluated as amide bioisosteres. A 1H-1,2,4-triazole moiety provided a compound with an EC₅₀ of 178 nM. nih.gov However, switching to a 1H-1,2,3-triazole led to a further improvement in potency, with the resulting analogue (25) showing an EC₅₀ of 95 nM. nih.gov In contrast, the tetrazole analogue was completely inactive, which is expected as tetrazoles are more commonly used as bioisosteres for carboxylic acids. nih.gov

A direct comparison was performed during the optimization of the HIV-1 Vif antagonist RN-18, where the central amide functionality was replaced with different heterocycles. nih.gov The 1,4-disubstituted-1,2,3-triazole proved to be the most effective replacement, yielding a compound with significantly higher potency than the oxadiazole analogues. nih.gov

Parent CompoundAmide BioisostereActivity (IC₅₀, µM in H9 cells)Reference
RN-18Amide (original)6.0 nih.gov
Analogue 1b1,3,4-Oxadiazole (B1194373)6.8 nih.gov
Analogue 1c1,2,4-Oxadiazole6.8 nih.gov
Analogue 1d1,4-disubstituted-1,2,3-Triazole1.2 nih.gov
Analogue 1e1,5-disubstituted-1,2,3-Triazole15.0 nih.gov

Development of Hybrid Molecules Containing 2-Methyl-2H-1,2,3-triazole-4-carboxamide Substructures

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (biologically active units) to create a single hybrid molecule. dntb.gov.uasemanticscholar.org This approach aims to develop compounds with improved affinity, better selectivity, or a dual mode of action. The 1,2,3-triazole ring is frequently used as a stable and efficient linker to connect different bioactive moieties. nih.govnih.gov

A variety of hybrid molecules incorporating the 1,2,3-triazole scaffold have been developed and shown to possess a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.gov Examples of pharmacophores that have been successfully hybridized with a 1,2,3-triazole core include:

Indole (B1671886) Derivatives: The combination of 1,2,3-triazole with an indole moiety has been explored to develop novel anticancer agents. nih.gov

Coumarin/Chromene Scaffolds: 1,2,3-triazole-coumarin hybrids have been synthesized and evaluated for their anticancer potential. nih.govnih.gov

Quinoline/Quinolone Moieties: Linking 1,2,3-triazoles with quinoline, another privileged scaffold, is a strategy to develop valuable therapeutic candidates. nih.govmdpi.com

Steroid Derivatives: The hybridization of steroids with the 1,2,3-triazole ring is an attractive approach to create novel anticancer drug candidates with potentially low cytotoxicity. nih.gov

This strategy of creating hybrid molecules demonstrates the versatility of the 1,2,3-triazole-4-carboxamide substructure as a foundational element in the design of new therapeutic agents. dntb.gov.ua

Mechanistic Investigations of Biological Activities of 2 Methyl 2h 1,2,3 Triazole 4 Carboxamide Analogues

Enzyme Inhibition Mechanisms

The therapeutic potential of 2-methyl-2H-1,2,3-triazole-4-carboxamide analogues is largely attributed to their ability to inhibit key enzymes involved in pathological processes. The following sections explore the specific mechanisms of inhibition for several important enzyme targets.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia, making XO a significant therapeutic target. nih.gov Analogues of this compound have been investigated as potential XO inhibitors.

In one such study, a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids and their corresponding carbohydrazides were synthesized and evaluated for their XO inhibitory activity. researchgate.netnih.gov The carboxylic acid derivatives demonstrated high potency, with IC50 values in the submicromolar to nanomolar range. researchgate.net Notably, the carbohydrazide (B1668358) derivatives were found to be inactive. researchgate.net A steady-state kinetics experiment revealed that one of the potent compounds, 7f, acts as a mixed-type inhibitor of xanthine oxidase. researchgate.net Molecular docking studies of this compound were performed to understand its binding mode within the active site of the enzyme. researchgate.net Another compound from this series, compound 12, emerged as the most potent inhibitor with an IC50 value of 0.084 μM, also exhibiting a mixed-type inhibition pattern. nih.gov

The structure-activity relationship studies highlighted that the presence of a cyano group on the phenyl ring generally led to higher activity compared to a nitro group. researchgate.net The IC50 values for the active carboxylic acid derivatives ranged from 0.084 to 0.254 μM, which is comparable to the standard XO inhibitor, febuxostat (B1672324) (IC50 = 0.012 μM). researchgate.net

Table 1: Xanthine Oxidase (XO) Inhibitory Activity of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid Analogues

Compound IC50 (μM) Inhibition Type
7f Submicromolar/Nanomolar Mixed-type
12 0.084 Mixed-type
Carboxylic Acid Derivatives (general) 0.084 - 0.254 Not specified

| Febuxostat (Reference) | 0.012 | Not specified |

Topoisomerase II is a vital enzyme that manages DNA topology during replication, transcription, and recombination by creating transient double-strand breaks. elsevierpure.com This makes it a prime target for anticancer drug development. researchgate.net While specific studies on this compound analogues are limited, broader research into triazole-containing compounds has shown promise. For instance, novel benzimidazole-triazole derivatives have been designed and synthesized as topoisomerase I inhibitors. nih.gov In another study, certain naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids were evaluated as dual inhibitors of topoisomerase II and EGFR. researchgate.net These findings suggest that the triazole scaffold can be effectively incorporated into molecules targeting topoisomerases. Further research is needed to specifically elucidate the topoisomerase II inhibitory mechanisms of this compound analogues.

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. Analogues of this compound have shown potential as inhibitors of several kinases.

A study on novel 1,2,3-triazole carboxamide derivatives revealed their potential as anticancer agents through the inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3. ijpsdronline.com Molecular docking studies of these compounds indicated strong binding interactions with the active sites of both EGFR and CDK4-Cyclin D3. ijpsdronline.com Specifically, compounds 5f, 5g, 5h, 5i, and 5j displayed favorable binding affinity towards both kinase targets. ijpsdronline.com

In a separate investigation, new 1,2,3-triazole-coumarin-glycoside hybrids were synthesized and evaluated for their anticancer activity. nih.gov The most potent compounds from this series, 8 and 10, were screened for their inhibitory activity against a panel of kinases, including EGFR and CDK-2/cyclin A2. nih.gov Both compounds demonstrated excellent broad-spectrum inhibitory activity. nih.gov Compound 10, in particular, was identified as a multi-targeted kinase inhibitor against EGFR, VEGFR-2, and CDK-2/cyclinA2. mdpi.com

Table 2: Kinase Inhibitory Activity of 1,2,3-Triazole Analogues

Compound Target Kinase IC50 (μM)
8 EGFR 0.22 ± 0.01
VEGFR-2 0.93 ± 0.42
CDK-2/cyclin A2 0.24 ± 0.20
10 EGFR 0.12 ± 0.50
VEGFR-2 0.79 ± 0.14
CDK-2/cyclin A2 0.15 ± 0.60
Erlotinib (Reference) EGFR 0.18 ± 0.05
Sorafenib (Reference) VEGFR-2 1.58 ± 0.11

| Roscovitine (Reference) | CDK-2/cyclin A2 | 0.46 ± 0.30 |

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate, a precursor for DNA synthesis. nih.gov Inhibition of TS leads to depletion of thymidine, which in turn disrupts DNA replication and repair, making it an effective strategy in cancer chemotherapy. nih.govmdpi.com

Several studies have demonstrated that 1,2,3-triazole-containing hybrids can act as potent TS inhibitors. nih.govmdpi.com For example, a series of 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives were synthesized and showed significant TS inhibitory activity, with IC50 values in the range of 1.95–4.24 μM. nih.gov The most active compound, 9, had an IC50 of 1.95 μM, which was more potent than the standard drug Pemetrexed (IC50 = 7.26 μM). nih.gov

Another study on hybrids of 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) also identified potent TS inhibitors. mdpi.com Compounds 12 and 13 from this series inhibited TS with IC50 values of 2.52 μM and 4.38 μM, respectively, compared to Pemetrexed with an IC50 of 6.75 μM. mdpi.com These results underscore the potential of the 1,2,3-triazole scaffold in designing effective TS inhibitors.

Table 3: Thymidylate Synthase (TS) Inhibitory Activity of 1,2,3-Triazole Hybrids

Compound IC50 (μM)
9 1.95
10 2.18
12 2.52
13 4.38

| Pemetrexed (Reference) | 7.26 |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov The 1,2,3-triazole ring has been incorporated into various molecular structures to create potent cholinesterase inhibitors. nih.govmdpi.com

A series of novel pyridyl-pyridazine derivatives incorporating a triazole linker were synthesized and evaluated as dual inhibitors of AChE and BuChE. mdpi.com One of the synthesized hybrids, compound 5, showed the highest inhibition for both enzymes (AChE, 71%; BuChE, 67% at 1 µM), with an IC50 value for AChE that was comparable to the standard drug donepezil. mdpi.com

In another study, a series of compounds were designed as dual-target inhibitors of AChE and BuChE. nih.gov Among them, compound 8i demonstrated the strongest inhibitory effect on both AChE (IC50 = 0.39 μM) and BuChE (IC50 = 0.28 μM). nih.gov Enzyme inhibition kinetics and molecular modeling suggested that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of both enzymes. nih.gov

Protein Interaction and Binding Modalities

Molecular docking studies have provided valuable insights into the binding modalities of these compounds. For instance, in the case of XO inhibition, the triazole derivatives are thought to bind to the active site of the enzyme through a network of interactions, including hydrogen bonds and hydrophobic interactions. researchgate.net Similarly, for kinase inhibition, docking studies have revealed that 1,2,3-triazole carboxamide derivatives can form strong binding interactions within the ATP-binding pockets of EGFR and CDK4-Cyclin D3. ijpsdronline.com

A geometrical data-mining approach on a database of 1,2,3-triazole-protein co-crystal structures has shown that the triazole ring can engage in a variety of non-covalent interactions with amino acid residues. nih.gov These interactions contribute significantly to the protein-ligand binding and demonstrate that 1,2,3-triazoles can function as interactive scaffolds rather than just linkers. nih.gov The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors. nih.gov Furthermore, the aromatic nature of the ring allows for π-π stacking and other hydrophobic interactions. nih.gov

Non-Covalent Interactions (Hydrogen Bonding, Hydrophobic, Dipole-Dipole, Van der Waals)

The biological efficacy of this compound analogues is fundamentally governed by their ability to engage in various non-covalent interactions with their respective biological targets. The 1,2,3-triazole ring system is a key structural feature that facilitates these interactions. This moiety is capable of forming hydrogen bonds, dipole-dipole interactions, and π-stacking interactions with receptor sites. nih.gov The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, a crucial aspect for molecular recognition and binding affinity. nih.gov

Targeting Viral Nucleoproteins (e.g., Influenza A)

Analogues of 1,2,3-triazole-4-carboxamide have been identified as promising antiviral agents, particularly in the context of influenza A. A key strategy in the development of anti-influenza drugs is the targeting of the viral nucleoprotein (NP). The influenza virus NP is a multifunctional protein essential for the viral life cycle, including RNA packaging, transcription, and replication.

Research has led to the design and synthesis of a series of 1H-1,2,3-triazole-4-carboxamide derivatives as novel anti-influenza A agents that specifically target the viral nucleoprotein. nih.gov These compounds were developed by utilizing a scaffold-hopping strategy from known NP inhibitors. One of the most potent compounds from these studies demonstrated the ability to inhibit the replication of various strains of H3N2 and H1N1 influenza A viruses, with IC50 values in the low micromolar range. nih.gov This activity is attributed to the ability of the 1,2,3-triazole-4-carboxamide core to effectively interact with and block the function of the influenza nucleoprotein, thereby disrupting viral replication. nih.gov

Modulation of Nuclear Receptors (e.g., GPR88, PXR)

Derivatives of this compound have shown potential in modulating the activity of various nuclear receptors, which are critical regulators of numerous physiological processes.

GPR88: The G protein-coupled receptor 88 (GPR88) is predominantly expressed in the brain and is considered a promising target for treating neuropsychiatric and neurodegenerative diseases. nih.gov The 1,2,3-triazole motif has been successfully employed as a bioisostere for an amide bond in the development of potent and brain-penetrant GPR88 agonists. nih.gov Specifically, the 2-methyl-2H-1,2,3-triazole moiety has been incorporated into agonist structures, demonstrating the versatility of this chemical scaffold in designing modulators for this receptor. nih.gov

PXR: The Pregnane X Receptor (PXR) is a key regulator of drug metabolism and is implicated in adverse drug responses. researchgate.netresearchgate.net Consequently, inhibitors of PXR have significant therapeutic potential. Structural optimization of a series of 1H-1,2,3-triazole-4-carboxamides has led to the discovery of highly potent and selective inverse agonists and antagonists of PXR. researchgate.netresearchgate.net These compounds exhibit low nanomolar IC50 values in both binding and cellular activity assays, highlighting the effectiveness of the 1,2,3-triazole-4-carboxamide scaffold in the design of PXR modulators. researchgate.netresearchgate.net

Cellular Pathway Modulation

The anticancer potential of this compound analogues is linked to their ability to modulate key cellular pathways that control cell growth, proliferation, and survival.

Cell Cycle Arrest Induction

A number of studies have demonstrated that 1,2,3-triazole derivatives can exert their antiproliferative effects by inducing cell cycle arrest in cancer cells. nih.govmdpi.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Depending on the specific analogue and the cancer cell line, cell cycle arrest has been observed at different phases, including the G1, S, or G2/M phases. nih.govnih.govnih.gov For example, certain 1,2,4-triazole-3-carboxamide derivatives have been shown to cause an accumulation of leukemia cells in the subG1-phase, indicative of cell death following cell cycle arrest. nih.gov

Apoptosis Induction Pathways

In addition to inducing cell cycle arrest, analogues of this compound can trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by these compounds can occur through various pathways. Some derivatives have been shown to activate caspases, which are key proteases in the apoptotic cascade. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is another hallmark of apoptosis that has been observed with these compounds. nih.gov Furthermore, some 1,2,3-triazole hybrids have been found to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2. nih.gov

Inhibition of Cell Proliferation in Cancer Cell Lines (e.g., NCI60, HeLa, PANC-1, HCT-116, A-549)

The cytotoxic and antiproliferative activities of this compound analogues have been evaluated against a broad range of human cancer cell lines. Several studies have reported significant anticancer activity for novel substituted derivatives of 1,2,3-triazole carboxamide. ijpsdronline.comijpsdronline.com

Notably, these compounds have demonstrated inhibitory effects against cell lines such as:

HeLa (Cervical Cancer): Displayed significant anticancer activity. ijpsdronline.com

PANC-1 (Pancreatic Cancer): Showed cytotoxic potential. ijpsdronline.com

HCT-116 (Colorectal Cancer): Exhibited notable anticancer activity. ijpsdronline.com

A-549 (Non-small cell lung cancer): Demonstrated cytotoxic potential. ijpsdronline.com

Furthermore, some 1,2,3-triazole-4-carboxamide derivatives have been tested against the National Cancer Institute's 60 human tumor cell line panel (NCI60), where they showed remarkable activity against leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cell lines. researchgate.net

The table below summarizes the reported anticancer activities of some 1,2,3-triazole carboxamide derivatives against various cancer cell lines.

Compound ClassCell LineActivityReference
1,2,3-Triazole Carboxamide DerivativesHeLaSignificant Anticancer Activity ijpsdronline.com
1,2,3-Triazole Carboxamide DerivativesPANC-1Significant Anticancer Activity ijpsdronline.com
1,2,3-Triazole Carboxamide DerivativesHCT-116Significant Anticancer Activity ijpsdronline.com
1,2,3-Triazole Carboxamide DerivativesA-549Significant Anticancer Activity ijpsdronline.com
5-Amino-1-p-tolyl-1H- nih.govresearchgate.netbohrium.comtriazole-4-carboxylic acid (2,5-dichloro-phenyl)-amideNCI-60 PanelSignificant activity against leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer researchgate.net

Inhibition of Tubulin Polymerization

While extensive research has been conducted on various triazole-containing compounds as inhibitors of tubulin polymerization, specific data for this compound is not extensively detailed in the currently available literature. However, the broader class of 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives has been a significant area of focus in the development of anticancer agents that target the microtubule network. nih.govnih.gov

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, motility, and intracellular transport. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle, leading to apoptosis, making them effective chemotherapeutic agents. nih.gov The colchicine (B1669291) binding site on β-tubulin is a common target for such inhibitors. nih.gov

For instance, certain 1,2,4-triazole derivatives have been designed to mimic the cis-olefin configuration of combretastatin (B1194345) A-4 (CA-4), a potent tubulin polymerization inhibitor that binds to the colchicine site. nih.govnih.gov These analogues have demonstrated significant inhibitory activity against tubulin assembly. nih.gov Similarly, novel 1,2,3-triazole benzothiazole (B30560) derivatives have been synthesized and shown to effectively inhibit tubulin polymerization, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Molecular modeling studies of these related compounds have provided insights into their binding modes within the colchicine pocket, highlighting key interactions with amino acid residues such as Cys241. ijpsdronline.com

While direct experimental data on the tubulin polymerization inhibition by this compound is not presently available, the established activity of other triazole carboxamide derivatives suggests that this class of compounds warrants further investigation in this area.

Structure-Mechanism Relationships in Specific Biological Contexts

The biological activity of triazole derivatives is highly dependent on the nature and position of substituents on both the triazole ring and its appended functionalities. Structure-activity relationship (SAR) studies on related triazole series have provided valuable insights that may be extrapolated to understand the potential of this compound analogues.

In the context of anticancer activity, various 1,2,3-triazole carboxamide derivatives have been synthesized and evaluated. researchgate.netacs.org For example, studies on a series of 1H-1,2,3-triazole-4-carboxamides revealed that substitutions on the amido nitrogen can significantly influence their biological targets and potency. nih.gov Another study on 5-amino-1,2,3-triazole-4-carboxamides demonstrated that modifications of a phenyl group attached to the carboxamide could modulate the compound's activity against Trypanosoma cruzi. acs.org

While the primary mechanism of action for many anticancer triazoles is the inhibition of tubulin polymerization, other targets have also been identified. For instance, some 1,2,3-triazole carboxamide derivatives have been investigated for their activity as inhibitors of EGFR and CDK4-Cyclin D3. acs.org This highlights the potential for polypharmacology within this class of compounds, where a single molecule may interact with multiple biological targets.

The table below summarizes the inhibitory concentrations of some representative triazole derivatives against tubulin polymerization, providing a comparative context for the potential activity of this compound analogues.

Compound ClassSpecific AnalogueTargetIC50 (µM)
1,2,4-Triazole DerivativeAnalogue of CA-4Tubulin Polymerization1.00 - 1.67 nih.gov
1,2,3-Triazole BenzothiazoleCompound K18Tubulin Polymerization0.446 nih.gov
Indole (B1671886)/1,2,4-Triazole HybridCompound 7iTubulin Polymerization3.03 researchgate.net

This table presents data for related triazole compounds to illustrate the range of activities observed in this chemical class, as specific data for this compound is not available.

Computational Chemistry and Molecular Modeling for 2 Methyl 2h 1,2,3 Triazole 4 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target receptor. For derivatives of 2-methyl-2H-1,2,3-triazole-4-carboxamide, docking studies have been instrumental in elucidating binding modes and identifying key interactions with various biological targets, particularly in cancer research.

Researchers have conducted docking experiments with 1,2,3-triazole carboxamide derivatives against targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4-Cyclin D3). ijpsdronline.comijpsdronline.com These studies reveal that the triazole core often acts as a crucial pharmacophore, participating in hydrogen bonding with the receptor's active site. researchgate.net For instance, simulations have shown that these compounds can fit favorably into the active sites of EGFR and CDK4-Cyclin D3, forming strong binding interactions. ijpsdronline.com The carboxamide group is frequently involved in forming hydrogen bonds, while the substituted rings can engage in hydrophobic and van der Waals interactions, anchoring the ligand within the binding pocket. ijpsdronline.commui.ac.ir

The insights gained from docking are pivotal for structure-based drug design, allowing chemists to modify the scaffold of this compound to enhance binding affinity and selectivity for a specific target. rsc.org

Table 1: Example Molecular Docking Scores for 1,2,3-Triazole Carboxamide Derivatives Note: This table is illustrative, based on typical findings for this class of compounds.

Compound Derivative Target Protein Docking Score (kcal/mol) Key Interacting Residues
Derivative A EGFR -4.932 MET793, LYS745
Derivative B EGFR -4.510 LEU718, GLY796
Derivative C CDK4-Cyclin D3 -6.031 VAL96, LYS35
Derivative D CDK4-Cyclin D3 -5.875 ILE12, HIS95

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations have been applied to 1,2,3-triazole derivatives to assess the conformational dynamics and stability of the ligand-protein complex. semanticscholar.orgnih.gov

These simulations, often run for hundreds of nanoseconds, help to validate the interactions predicted by docking. nih.gov By analyzing parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg), researchers can confirm that the compound remains stably bound within the active site. tandfonline.comresearchgate.net MD studies have demonstrated that 1,2,3-triazole-based inhibitors can form stable complexes with their target proteins, providing a robust basis for their proposed mechanism of action. nih.govamanote.com This detailed understanding of the dynamic behavior of the complex is crucial for confirming the compound's potential as a viable drug candidate. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. For 1,2,3-triazole derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed. nanobioletters.comresearchgate.net

These studies generate predictive models based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. semanticscholar.orgnanobioletters.com For a series of 1,2,3-triazole derivatives, QSAR models have been developed that show a strong correlation between the compounds' structural features and their cytotoxic activities against various cancer cell lines. nih.govnih.gov The contour maps generated from CoMFA and CoMSIA analyses provide a visual guide, highlighting regions where modifications to the this compound structure could lead to increased or decreased activity. nanobioletters.com This information is invaluable for rationally designing new analogs with improved potency. nih.gov

Table 2: Statistical Parameters for a Typical 3D-QSAR Model of Triazole Derivatives

Model q² (Cross-validated) R² (Non-cross-validated) SEE (Standard Error of Estimate) F value
CoMFA 0.60 0.97 0.15 130.5
CoMSIA 0.61 0.92 0.22 95.8

In Silico Prediction of Regioselectivity in Synthesis

The synthesis of 1,2,3-triazoles, often via [3+2] cycloaddition reactions (click chemistry), can result in different regioisomers. nih.gov Computational methods, particularly Density Functional Theory (DFT), are used to predict the regioselectivity of these reactions. researchgate.net By calculating the activation energies for the different possible reaction pathways, chemists can determine which isomer is more likely to be formed under specific conditions. nih.gov

These theoretical investigations have been crucial in understanding the mechanisms of both thermal and metal-catalyzed cycloadditions to form the triazole ring. nih.govorganic-chemistry.org For the synthesis of compounds like this compound, DFT calculations can help rationalize the observed product distribution and guide the choice of catalysts and reaction conditions to favor the desired regioisomer, thereby improving synthetic efficiency. researchgate.net

Mechanistic Computational Studies of Reaction Pathways

Beyond predicting regioselectivity, computational studies provide a deep dive into the entire reaction mechanism for the formation of 1,2,3-triazoles. DFT calculations are used to map the potential energy surface of the reaction, identifying transition states and intermediates. nih.govresearchgate.net

For the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), computational studies have elucidated a multi-step mechanism involving copper-acetylide intermediates. nih.gov Similarly, for ruthenium-catalyzed reactions that yield different isomers, computational models have explained the underlying factors controlling the reaction outcome. nih.gov These mechanistic insights are fundamental for optimizing existing synthetic routes and developing novel methods for creating complex triazole derivatives. acs.org

Virtual Screening and Lead Optimization

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Libraries of 1,2,3-triazole derivatives, including those based on the this compound core, can be screened in silico against various biological targets. nih.gov

This process filters vast numbers of molecules to a manageable few that can be synthesized and tested experimentally. nih.gov Once initial "hits" are identified, computational tools are used for lead optimization. Here, the structure of the hit compound is systematically modified in silico to improve its properties, such as binding affinity, selectivity, and pharmacokinetic profile (ADMET - absorption, distribution, metabolism, excretion, and toxicity). researchgate.netmui.ac.ir This iterative cycle of computational design and experimental validation accelerates the drug discovery process, making it more efficient and cost-effective. nih.gov

Emerging Applications and Interdisciplinary Research of 2 Methyl 2h 1,2,3 Triazole 4 Carboxamide

Applications in Agrochemical Development

The 1,2,3-triazole scaffold is a well-established pharmacophore in agrochemical research, known to be a core component in a variety of fungicides. scielo.org.mxresearchgate.net The exploration of 1,2,3-triazole-4-carboxamide derivatives has yielded compounds with significant fungicidal activity against a range of plant pathogens.

Detailed research into benzylic 1,2,3-triazole-4-carboxamides has demonstrated their efficacy against several filamentous fungi and yeasts. scielo.org.mx In one such study, a library of these compounds was evaluated, with certain derivatives showing potent activity, particularly against Rhizopus oryzae, a fungus of clinical importance that also has implications for agriculture as a post-harvest pathogen. scielo.org.mx The activity of these compounds suggests that the 1,2,3-triazole-4-carboxamide core is crucial for the observed antifungal effects.

For instance, two derivatives, designated as 3d and 3e in the study, were identified as highly effective fungicidal agents against R. oryzae, with their performance exceeding that of the commercial antifungal drug itraconazole. scielo.org.mx This highlights the potential of this chemical class to yield new leads for agrochemical fungicides. The structural similarity of 2-methyl-2H-1,2,3-triazole-4-carboxamide suggests that it could serve as a valuable building block or a candidate molecule for similar applications in crop protection.

**Fungicidal Activity of Benzylic 1,2,3-Triazole-4-Carboxamide Derivatives against *Rhizopus oryzae***

Compound Minimum Inhibitory Concentration (MIC, µg/mL) Minimum Fungicidal Concentration (MFC, µg/mL)
Derivative 3d 15.6 31.2
Derivative 3e 31.2 62.5
Itraconazole (Reference) 62.5 > 500

Data sourced from a study on benzylic 1,2,3-triazole-4-carboxamides, indicating their potential as potent antifungal agents. scielo.org.mx

While direct studies on the insecticidal or herbicidal properties of this compound are not widely available, the broader family of triazoles is known for its diverse bioactivities in agriculture. rjptonline.org For example, derivatives of the isomeric 1,2,4-triazole (B32235) carboxamides have been investigated as potential herbicides. acs.org This suggests that the 1,2,3-triazole-4-carboxamide scaffold warrants further investigation for a wider range of agrochemical applications.

Role in Materials Science and Polymer Chemistry

The unique structural and electronic properties of the 1,2,3-triazole ring make it a valuable component in the design of functional materials and polymers. nih.gov The triazole ring possesses a large dipole moment, is aromatic, and can participate in hydrogen bonding and metal coordination. nih.gov These characteristics are highly desirable in materials science for creating ordered structures and materials with specific properties.

Polymers incorporating 1,2,3-triazole units in their backbone are gaining attention as novel functional polymers. nih.gov The rigidity of the triazole ring can impart thermal stability and specific conformational properties to a polymer chain. Although this compound has not been explicitly reported as a monomer, its structure is amenable to polymerization. The carboxamide group, for instance, could be modified to contain a polymerizable unit, or it could be used to functionalize existing polymers, imparting new properties such as improved hydrophilicity or the ability to coordinate with metal ions.

The ability of the 1,2,3-triazole ring to act as both a hydrogen bond donor and acceptor is a key feature for creating self-assembling materials and supramolecular polymers. nih.gov This, combined with the hydrogen bonding capacity of the carboxamide group, suggests that this compound could be a building block for materials that form ordered structures through non-covalent interactions.

Utility as Chemical Probes for Biological Systems

The development of fluorescent chemical probes is essential for visualizing and understanding biological processes. The 1,2,3-triazole ring has been incorporated into various fluorescent molecules, and its derivatives are being explored as sensors and probes. mdpi.comrsc.org The photophysical properties of some 2-aryl-1,2,3-triazole carboxylic acids have been shown to be highly sensitive to their environment, making them good candidates for sensors that can detect changes in polarity or the presence of specific analytes. mdpi.com

Furthermore, certain 1,2,3-triazoles containing carboxamide groups have demonstrated an ability to selectively detect metal ions, such as Hg²⁺, through changes in their fluorescence quantum yields. mdpi.com This suggests that a molecule like this compound could be functionalized to create selective fluorescent probes for specific metal ions or other biologically relevant molecules.

In a different biological context, a series of 1H-1,2,3-triazole-4-carboxamides were systematically studied and optimized as potent and selective inhibitors of the Pregnane X Receptor (PXR). nih.govacs.org PXR is a key regulator of drug metabolism, and inhibitors are valuable tools for basic research and have potential therapeutic applications. The studies led to the discovery of compounds with low nanomolar inhibitory activity. nih.gov This line of research underscores the potential of the 1,2,3-triazole-4-carboxamide scaffold to generate highly specific ligands for biological targets, which is a critical characteristic of a useful chemical probe.

Integration in Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The structure of this compound contains several features that make it an excellent candidate for use in supramolecular assemblies.

The 1,2,3-triazole ring itself is known to be a strategic framework for forming C-H···X hydrogen bonds, where the C-H bond of the triazole ring acts as a hydrogen bond donor. nih.gov Additionally, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. The carboxamide group is a classic functional group for forming strong and directional hydrogen bonds (N-H···O and C=O···H-N).

The combination of these features in one molecule creates the potential for the self-assembly of this compound into well-defined supramolecular structures such as chains, tapes, or sheets. Crystal structure analyses of related 1,2,3-triazole-4-carboxamide derivatives have confirmed their ability to form such structures. For example, the crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide reveals both intramolecular N-H···N hydrogen bonds and intermolecular N-H···N hydrogen bonds that link the molecules into chains. nih.gov Similarly, a related ester, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, forms two-dimensional layers in the solid state through a combination of C-H···O hydrogen bonds and π-π stacking interactions between the triazole rings. nih.gov These findings strongly support the potential of this compound to be a versatile building block in the field of supramolecular chemistry and crystal engineering.

Conclusion and Future Perspectives in 2 Methyl 2h 1,2,3 Triazole 4 Carboxamide Research

Summary of Key Research Findings and Methodological Advancements

Research directly focused on 2-methyl-2H-1,2,3-triazole-4-carboxamide is still in its nascent stages. However, the foundational knowledge for its synthesis and potential applications can be drawn from studies on closely related analogues.

A key methodological advancement lies in the synthesis of the precursor, methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. The synthesis of this precursor has been successfully achieved through the methylation of methyl 1H-1,2,3-triazole-4-carboxylate. nih.gov This reaction yields a mixture of isomers, which can be separated using techniques like column chromatography. nih.gov The crystal structure of methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate has been determined, revealing a planar arrangement of all non-hydrogen atoms. nih.gov This structural insight is invaluable for computational modeling and understanding potential molecular interactions. The subsequent conversion of the methyl ester to the target carboxamide is a standard and well-established chemical transformation.

While specific biological activity for this compound has not been extensively reported, research on the broader class of 1,2,3-triazole-4-carboxamides has unveiled a wide spectrum of pharmacological potential. These derivatives have shown promise as antifungal and anticancer agents. scielo.org.mxresearchgate.net For instance, a library of benzylic 1,2,3-triazole-4-carboxamides demonstrated notable in vitro activity against various fungal species. scielo.org.mx

Table 1: Key Research Findings on Related 1,2,3-Triazole-4-Carboxamides

Compound ClassSynthesis MethodKey Biological Finding
Benzylic 1,2,3-triazole-4-carboxamidesOne-pot reaction involving an azide-enolate cycloaddition followed by hydrolysis. scielo.org.mxIn vitro antifungal activity against several fungal strains. scielo.org.mx
General 1,2,3-triazole-4-carboxamidesOften synthesized via multicomponent reactions. researchgate.netAnticancer activity against various cancer cell lines. researchgate.net

Identification of Remaining Challenges and Knowledge Gaps

The primary challenge and knowledge gap in the study of this compound is the scarcity of dedicated research. The majority of published work focuses on more complex derivatives, leaving the fundamental biological profile of this specific compound largely unexplored.

Key unanswered questions include:

What is the specific biological activity profile of this compound?

Does the N-methylation at the 2-position of the triazole ring confer any unique biological properties compared to its 1-methyl or other substituted counterparts?

What are its pharmacokinetic and pharmacodynamic properties?

Are there specific molecular targets with which this compound interacts?

Addressing these knowledge gaps is crucial for determining the potential utility of this compound in any therapeutic or industrial application.

Promising Directions for Future Research in Synthesis and Biological Activity

Future research on this compound should be multifaceted, focusing on both efficient synthesis and comprehensive biological evaluation.

In the realm of synthesis , while the pathway from its methyl ester is straightforward, developing a more direct and regioselective synthesis for the 2-methyl isomer would be a significant advancement. Exploring one-pot multicomponent reactions, which have proven effective for other triazole derivatives, could offer a more efficient route to the target compound and its analogues. researchgate.net

Regarding biological activity , a systematic screening of this compound against a wide range of biological targets is warranted. Based on the activities of related compounds, initial investigations could focus on:

Antifungal Activity: Testing against a panel of clinically relevant fungal pathogens. scielo.org.mx

Anticancer Activity: Screening against various cancer cell lines to identify any cytotoxic or antiproliferative effects. researchgate.netijpsdronline.com

Enzyme Inhibition: Given that triazole-containing compounds are known to inhibit various enzymes, exploring its effect on enzymes relevant to disease pathways would be a logical step.

Potential for Novel Therapeutic Target Identification and Probe Development

Should this compound exhibit interesting biological activity, it could serve as a valuable tool for identifying novel therapeutic targets. Its relatively simple structure makes it an attractive scaffold for chemical probe development. nih.govrsc.org

A chemical probe is a small molecule used to study and manipulate biological systems. An ideal probe possesses high potency, selectivity, and a well-understood mechanism of action. If this compound demonstrates specific biological effects, it could be further optimized through medicinal chemistry efforts to create potent and selective probes. These probes could then be used to:

Identify and validate new drug targets.

Elucidate complex biological pathways.

Serve as a starting point for the development of new therapeutic agents.

The exploration of this compound holds the promise of uncovering new biological activities and providing valuable tools for chemical biology and drug discovery. The foundation has been laid by research on related compounds; the next chapter requires a dedicated and systematic investigation into the properties and potential of this specific molecule.

Q & A

Q. What are the common synthetic routes for 2-methyl-2H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization reactions or multicomponent heterocyclization. For example, triazole derivatives can be synthesized via condensation of substituted anilines with isocyanides, followed by azide cyclization . Intermediates are characterized using 1H^1H and 13C^{13}C NMR spectroscopy to confirm regioselectivity and purity. For instance, cyclization in acetonitrile under reflux conditions yields triazole cores, with iodine and triethylamine facilitating sulfur elimination in thiadiazole analogs .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. For related triazole esters, hydrogen-bonding networks and torsion angles are analyzed to confirm molecular packing . Crystallization is often achieved via slow evaporation of polar solvents like ethanol or DMF.

Q. What basic biological activities have been reported for this compound?

Methodological Answer: Triazole carboxamides exhibit enzyme inhibitory activity (e.g., COX-2 inhibition) and antiviral properties. In vitro assays using human cell lines (e.g., HEK293 or A549) are performed with dose-response curves to determine IC50_{50} values. Activity is validated via Western blotting or ELISA for inflammatory mediators .

Advanced Research Questions

Q. How can researchers address the low aqueous solubility of this compound in pharmacological assays?

Methodological Answer: Strategies include:

  • Derivatization: Introducing hydrophilic groups (e.g., hydroxyl, amine) to the triazole ring or carboxamide side chain .
  • Co-solvents: Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design: Esterification of the carboxamide group to improve bioavailability, followed by enzymatic hydrolysis in vivo .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is employed to model electronic structures. Basis sets like 6-31G* optimize geometry, while Natural Bond Orbital (NBO) analysis identifies charge distribution. Thermochemical accuracy (<3 kcal/mol deviation) is achieved via gradient-corrected exchange-correlation functionals .

Q. How can contradictory results in enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity) be resolved?

Methodological Answer:

  • Assay Validation: Use recombinant enzymes in parallel to rule out off-target effects.
  • Orthogonal Methods: Confirm activity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities .
  • Structural Analysis: Perform molecular docking (e.g., AutoDock Vina) to compare binding modes in COX-2 vs. COX-1 active sites .

Q. What advanced techniques improve the yield of multicomponent reactions for triazole carboxamide synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 150°C, 300 W, 10 min) while enhancing regioselectivity .
  • Ultrasound Irradiation: Promotes cavitation, improving mixing and energy transfer in heterogeneous reactions (e.g., cyclization in DMF) .
  • Flow Chemistry: Enables continuous production with real-time monitoring via inline IR spectroscopy .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the antiviral efficacy of triazole carboxamides across different influenza strains?

Methodological Answer:

  • Strain-Specific Assays: Test against a panel of influenza A/H1N1, H3N2, and B strains in MDCK cells.
  • Resistance Studies: Serial passage of virus in sub-inhibitory concentrations identifies mutations (e.g., NP gene mutations for nucleoprotein-targeting agents) .
  • Structural Biology: Cryo-EM or X-ray crystallography of drug-virus complexes clarifies binding variability across strains .

Methodological Tables

Table 1. Key Synthetic and Analytical Parameters for this compound

ParameterValue/MethodReference
Synthetic Yield (microwave)85-92% (150°C, 10 min)
1H^1H NMR (DMSO-d6d_6)δ 8.2 (s, 1H, triazole), δ 2.5 (s, 3H, CH3_3)
Aqueous Solubility0.12 mg/mL (pH 7.4)
DFT-Optimized Bond Length (C-N)1.34 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.